6-(Octylthio)purine

Enzyme inhibition Purine nucleoside phosphorylase Binding affinity

Researchers requiring reliable PNP inhibition probes often face supply inconsistencies. 6-(Octylthio)purine is a defined 6-alkylthiopurine reference with validated PNP binding (IC₅₀ 1.33 μM, Ki 290 μM). · LogP 3.81 ensures optimal membrane permeability for whole-cell assays. · Suitable as a building block for N9-substituted library synthesis. · Supports anti-TB screening based on established 6-thiopurine class activity.

Molecular Formula C13H20N4S
Molecular Weight 264.39 g/mol
CAS No. 6974-89-6
Cat. No. B12931093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Octylthio)purine
CAS6974-89-6
Molecular FormulaC13H20N4S
Molecular Weight264.39 g/mol
Structural Identifiers
SMILESCCCCCCCCSC1=NC=NC2=C1NC=N2
InChIInChI=1S/C13H20N4S/c1-2-3-4-5-6-7-8-18-13-11-12(15-9-14-11)16-10-17-13/h9-10H,2-8H2,1H3,(H,14,15,16,17)
InChIKeyYUEJEKKOQIRLNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Octylthio)purine: Technical Specifications & Class Context


6-(Octylthio)purine (CAS 6974-89-6), also known as 6-n-octylmercaptopurine, is a 6-substituted purine derivative with molecular formula C₁₃H₂₀N₄S and molecular weight 264.39 g/mol [1]. The compound consists of a purine heterocyclic core modified at the 6-position with an n-octylthio (-S-C₈H₁₇) substituent [1]. Purine derivatives bearing sulfur-containing substituents at the 6-position constitute a chemically distinct subclass with documented activity across multiple target classes, including purine nucleoside phosphorylase (PNP) inhibition and antimycobacterial applications [2].

Why Generic Analogs Cannot Substitute 6-(Octylthio)purine


Within the 6-thiopurine structural class, the alkyl chain length and branching pattern critically modulate both physicochemical properties and biological target engagement [1]. The n-octyl substituent confers a LogP of approximately 3.81, which differs substantially from shorter-chain analogs such as 6-(methylthio)purine and fundamentally alters membrane partitioning behavior and cellular uptake kinetics . Furthermore, structure-activity relationship (SAR) studies of 6-alkylthiopurines demonstrate that alkyl chain identity directly influences potency against specific enzymatic targets; generic or simplified analogs lack the precise steric and hydrophobic complementarity to replicate the binding profile established for the octyl-substituted derivative [1]. These property divergences preclude reliable interchangeability without revalidation of the intended assay or application.

6-(Octylthio)purine: Differentiation from Structural Analogs


PNP Enzyme Inhibition vs. Shorter-Chain Analogs

6-(Octylthio)purine exhibits measurable inhibitory activity against purine nucleoside phosphorylase (PNP) with an IC₅₀ value of 1.33 μM, determined via radiometric assay using [8-¹⁴C]-inosine as substrate [1]. This level of inhibition represents a distinct activity window relative to shorter-chain 6-alkylthiopurine analogs, which typically show substantially reduced or undetectable PNP engagement under identical assay conditions [2]. The octyl chain length appears to provide sufficient hydrophobic interaction surface to stabilize the enzyme-inhibitor complex, whereas methyl- or ethyl-substituted analogs fail to achieve comparable occupancy of the hydrophobic binding pocket. Notably, the corresponding Ki value of 290 μM for human erythrocyte PNP indicates that binding affinity is moderate, positioning this compound as a useful chemical probe rather than a high-potency inhibitor [1].

Enzyme inhibition Purine nucleoside phosphorylase Binding affinity

Lipophilicity vs. Shorter-Chain Analogs

The calculated LogP value for 6-(octylthio)purine is 3.81 , reflecting the pronounced lipophilic character conferred by the C₈ n-alkyl chain. This LogP value differs substantially from that of 6-(methylthio)purine (estimated LogP ≈ 1.2) and 6-(ethylthio)purine (estimated LogP ≈ 1.8), representing a >60% increase in partition coefficient relative to the ethyl analog [1]. The elevated LogP directly influences membrane permeability, cellular uptake efficiency, and protein binding characteristics. Additionally, the compound exhibits a boiling point of 383.6 °C at 760 mmHg and a flash point of 185.8 °C, physical parameters that differentiate it from lower-molecular-weight 6-thiopurines in handling and formulation contexts .

Lipophilicity Physicochemical properties LogP

Synthetic Accessibility & N9-Derivatization

6-(Octylthio)purine is readily synthesized via nucleophilic aromatic substitution (SNAr) between 6-chloropurine and octanethiol under mild conditions [1]. This synthetic accessibility contrasts with certain 6-arylthiopurine analogs, which may require more forcing conditions, transition metal catalysis, or specialized thiol precursors. Furthermore, the unsubstituted N9 position of 6-(octylthio)purine permits subsequent N9-functionalization, a critical SAR parameter: published studies of 6-thiopurine antimycobacterial agents demonstrate that N9-substitution significantly enhances activity against Mycobacterium tuberculosis H37Rv [2]. The availability of 9-butyl-6-(octylthio)-9H-purine (CAS 15923-50-9) as a commercially accessible derivative confirms the synthetic tractability of N9 modifications on this scaffold .

Synthetic chemistry Nucleophilic aromatic substitution Building block

Antimycobacterial Class Activity

Systematic SAR analysis of purine derivatives against Mycobacterium tuberculosis has established that 6-alkylthiopurines constitute a highly potent subclass of antimycobacterial agents, in contrast to purines bearing aryl, small alkyl, or proton substituents at the N9 position, which were essentially inactive [1]. This class-level finding positions 6-(octylthio)purine within a validated pharmacophore framework for anti-TB drug discovery. The octyl-substituted derivative specifically offers a balanced alkyl chain length: sufficiently lipophilic to engage hydrophobic binding regions yet not so large as to compromise aqueous solubility or synthetic tractability. While direct MIC data for 6-(octylthio)purine against Mtb H37Rv are not publicly available in peer-reviewed literature, the established potency of 6-alkylthiopurines as a class provides a rational basis for prioritizing this analog in antimycobacterial screening campaigns.

Antimycobacterial Tuberculosis Antimicrobial

6-(Octylthio)purine: Optimal Application Scenarios


PNP Inhibitor Screening & SAR

6-(Octylthio)purine serves as a validated reference compound for PNP inhibition assays, with documented IC₅₀ of 1.33 μM and Ki of 290 μM [1]. Researchers investigating the purine salvage pathway, T-cell immunodeficiency disorders, or nucleoside analog metabolism can employ this compound as a moderately active probe to benchmark novel inhibitors. The defined binding parameters enable comparative SAR studies across 6-alkylthiopurine chain-length variants to delineate hydrophobic pocket requirements.

Cellular Uptake & Membrane Partitioning

With a calculated LogP of 3.81 , 6-(octylthio)purine is optimally suited for experiments requiring enhanced membrane permeability or hydrophobic compartmentalization. Applications include cellular uptake kinetics studies, intracellular target engagement assays in whole-cell systems, and development of lipophilic prodrug or drug delivery formulations. The octylthio moiety provides sufficient lipophilicity to cross lipid bilayers while maintaining a molecular weight (<300 Da) favorable for passive diffusion.

Antimycobacterial Discovery for Mtb

Based on class-level SAR data identifying 6-alkylthiopurines as highly potent against Mycobacterium tuberculosis [2], 6-(octylthio)purine represents a rational starting point for anti-TB screening campaigns. The unsubstituted N9 position also enables subsequent synthetic elaboration, as N9-substitution has been shown to enhance antimycobacterial activity within the 6-thiopurine series [3]. Procurement for whole-cell Mtb growth inhibition assays against H37Rv or drug-resistant clinical isolates is supported by established class activity.

Synthetic Intermediate for N9-Derivatives

6-(Octylthio)purine functions as a versatile building block for synthesizing N9-substituted purine analogs, including 9-butyl-6-(octylthio)-9H-purine (CAS 15923-50-9) and related derivatives . The synthetic route via SNAr from 6-chloropurine and octanethiol is well-established [4], and the retained N9 nucleophilicity permits alkylation, glycosylation, or other N9 modifications. This makes the compound valuable for medicinal chemistry laboratories synthesizing focused libraries of 6-alkylthiopurine nucleosides or non-nucleoside analogs.

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